Bis(3-(dibutylamino)propyl) dibenzo(b,d)furan-2,8-dicarboxylate
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Overview
Description
Bis(3-(dibutylamino)propyl) dibenzo(b,d)furan-2,8-dicarboxylate: is a synthetic organic compound with the molecular formula C({36})H({54})N({2})O({5}) This compound features a dibenzo(b,d)furan core with two carboxylate groups esterified with 3-(dibutylamino)propyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(3-(dibutylamino)propyl) dibenzo(b,d)furan-2,8-dicarboxylate typically involves the esterification of dibenzo(b,d)furan-2,8-dicarboxylic acid with 3-(dibutylamino)propanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process. The reaction conditions often include:
Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF)
Temperature: Room temperature to 50°C
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
Bis(3-(dibutylamino)propyl) dibenzo(b,d)furan-2,8-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH(_4)) or sodium borohydride (NaBH(_4)).
Substitution: Nucleophilic substitution reactions can occur at the ester groups, where nucleophiles like amines or alcohols can replace the dibutylamino groups.
Common Reagents and Conditions
Oxidation: KMnO(_4) in acidic or basic medium, CrO(_3) in acetic acid
Reduction: LiAlH(_4) in dry ether, NaBH(_4) in methanol
Substitution: Amines or alcohols in the presence of a base like triethylamine (TEA)
Major Products Formed
Oxidation: Carboxylic acids or ketones
Reduction: Alcohols or amines
Substitution: New esters or amides
Scientific Research Applications
Bis(3-(dibutylamino)propyl) dibenzo(b,d)furan-2,8-dicarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmacological agent.
Industry: Utilized in the development of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of Bis(3-(dibutylamino)propyl) dibenzo(b,d)furan-2,8-dicarboxylate depends on its application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s dibutylamino groups can facilitate interactions with biological membranes, enhancing its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- Bis(3-(dimethylamino)propyl) dibenzo(b,d)furan-2,8-dicarboxylate
- Bis(3-(diethylamino)propyl) dibenzo(b,d)furan-2,8-dicarboxylate
- Bis(3-(dipropylamino)propyl) dibenzo(b,d)furan-2,8-dicarboxylate
Uniqueness
Bis(3-(dibutylamino)propyl) dibenzo(b,d)furan-2,8-dicarboxylate is unique due to its specific dibutylamino groups, which confer distinct physicochemical properties such as solubility, stability, and reactivity. These properties make it particularly suitable for applications requiring specific molecular interactions and stability under various conditions.
Properties
CAS No. |
740740-31-2 |
---|---|
Molecular Formula |
C36H54N2O5 |
Molecular Weight |
594.8 g/mol |
IUPAC Name |
bis[3-(dibutylamino)propyl] dibenzofuran-2,8-dicarboxylate |
InChI |
InChI=1S/C36H54N2O5/c1-5-9-19-37(20-10-6-2)23-13-25-41-35(39)29-15-17-33-31(27-29)32-28-30(16-18-34(32)43-33)36(40)42-26-14-24-38(21-11-7-3)22-12-8-4/h15-18,27-28H,5-14,19-26H2,1-4H3 |
InChI Key |
BHFRIPJBTQLQIO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)CCCOC(=O)C1=CC2=C(C=C1)OC3=C2C=C(C=C3)C(=O)OCCCN(CCCC)CCCC |
Origin of Product |
United States |
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